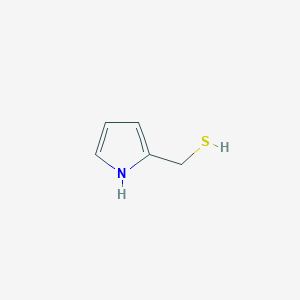

1H-Pyrrole-2-méthanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Pyrrole-2-methanethiol is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

While there is extensive research on the chemical reactions of pyrrole derivatives , the specific chemical reactions involving 1H-Pyrrole-2-methanethiol are not detailed in the available literature.Mécanisme D'action

Target of Action

Pyrrole derivatives have been known to interact with various biological targets, including fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Pyrrole derivatives have been synthesized via oxidative cyclization of allyltosylamides in the presence of a catalyst . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .

Pharmacokinetics

The optimization of potency and in vitro pharmacokinetic parameters has been a focus in the development of pyrrole derivatives .

Result of Action

Pyrrole derivatives have shown a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .

Action Environment

The synthesis of pyrrole derivatives has been achieved under various conditions, suggesting that the compound’s action might be influenced by factors such as temperature, ph, and the presence of catalysts .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1H-Pyrrole-2-methanethiol in lab experiments is its relatively simple synthesis method. However, one limitation is that the compound is unstable and can decompose over time, making it difficult to handle.

Orientations Futures

There are several future directions for research on 1H-Pyrrole-2-methanethiol, including:

1. Further studies on the mechanism of action of the compound in order to better understand its biological effects.

2. Development of new synthetic methods for the compound that are more efficient and yield higher purity.

3. Investigation of the potential applications of the compound in various fields, including biochemistry, medicinal chemistry, and material science.

4. Exploration of the potential of the compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

In conclusion, 1H-Pyrrole-2-methanethiol is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Further research on the compound is needed to fully understand its mechanism of action and potential applications.

Méthodes De Synthèse

There are several methods for synthesizing 1H-Pyrrole-2-methanethiol, including the reaction of pyrrole with formaldehyde and hydrogen sulfide or the reaction of pyrrole with methanethiol in the presence of a Lewis acid catalyst. Another method involves the reaction of pyrrole with sulfur and sodium borohydride.

Applications De Recherche Scientifique

Sources naturelles et origines

Des dérivés de 1H-Pyrrole-2-méthanethiol (Py-2-C) ont été isolés de diverses sources naturelles, notamment :

Le marqueur moléculaire du diabète bien connu, la pyrraline, est produit après des réactions séquentielles in vivo et possède un squelette Py-2-C . Ceci met en évidence l’importance du groupe Py-2-C dans les systèmes biologiques.

Science des matériaux et catalyse

Des chercheurs ont également étudié l’utilisation de dérivés du pyrrole en science des matériaux et en catalyse . Ces applications vont au-delà de la biologie et de la santé.

Analyse Biochimique

Biochemical Properties

1H-Pyrrole-2-methanethiol is involved in a variety of biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .

Cellular Effects

1H-Pyrrole-2-methanethiol has a profound impact on various types of cells and cellular processes . It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of cells, leading to changes in cellular behavior .

Molecular Mechanism

The mechanism of action of 1H-Pyrrole-2-methanethiol is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular interactions underpin the biochemical and cellular effects of 1H-Pyrrole-2-methanethiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2-methanethiol change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Understanding these temporal effects is crucial for predicting the compound’s behavior in biological systems .

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2-methanethiol vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects provide valuable insights into the compound’s safety and efficacy .

Metabolic Pathways

1H-Pyrrole-2-methanethiol is involved in various metabolic pathways . It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in cellular metabolism .

Transport and Distribution

1H-Pyrrole-2-methanethiol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation . These interactions play a crucial role in determining the compound’s distribution and effects within the body .

Subcellular Localization

The subcellular localization of 1H-Pyrrole-2-methanethiol can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles . Understanding this subcellular localization is key to understanding the compound’s role in cellular function .

Propriétés

IUPAC Name |

1H-pyrrol-2-ylmethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUBHIHDNURCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)

![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)

![N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2446101.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)

![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)